4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Description
4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a chloro(difluoro)methoxy group at position 1, a fluorine atom at position 2, and a chlorine atom at position 3. The chloro(difluoro)methoxy group (-O-CF2Cl) introduces strong electron-withdrawing effects, which influence the compound's reactivity, stability, and bioactivity.
Properties
IUPAC Name |
4-chloro-1-[chloro(difluoro)methoxy]-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-1-2-6(5(10)3-4)13-7(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXYKDPUHLCSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene typically involves multi-step halogenation and nucleophilic substitution reactions starting from simpler aromatic precursors. The key steps include:
- Introduction of chlorine and fluorine atoms onto the benzene ring via selective halogenation.
- Installation of the chloro(difluoro)methoxy group through nucleophilic substitution using appropriate halogenated difluoromethoxy reagents.
This approach is consistent with the preparation of closely related compounds such as 2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene, where halogenation and nucleophilic substitution are the core reactions.
Detailed Synthetic Route
| Step | Reaction Type | Reagents / Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Halogenation | Chlorination using Cl₂ with FeCl₃ catalyst | Selective chlorination on aromatic ring |
| 2 | Fluorination | Introduction of fluorine via electrophilic fluorination or using fluorinating agents | Position-specific fluorination on benzene ring |
| 3 | Formation of chloro(difluoro)methoxy group | Nucleophilic substitution with ClCF₂O⁻ under basic conditions (e.g., NaH in DMSO, 50–80°C) | Installation of the chloro(difluoro)methoxy substituent |
Key Reaction Conditions and Considerations
- Temperature control is critical, especially in lithiation and halogenation steps, to avoid side reactions and ensure regioselectivity.
- Use of anhydrous solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) is common to maintain reagent stability.
- Base strength and choice (e.g., sodium hydride) influence the efficiency of nucleophilic substitution for the difluoromethoxy group.
- The presence of electron-withdrawing substituents (Cl, F) affects the reactivity pattern, often enhancing electrophilic aromatic substitution at specific positions.
Industrial Production Insights
Industrial-scale synthesis generally follows the above laboratory methods but optimizes:
- Reaction scale and mixing to ensure uniform halogenation.
- Use of catalysts and controlled atmospheres to improve yield and purity.
- Avoidance of solvents or reagents that lead to by-products or impurities.
- Process intensification techniques to reduce reaction times and energy consumption.
While specific industrial protocols for this exact compound are proprietary, analogous halogenated aromatic ethers are produced using these principles.
Research Findings and Analytical Data
Spectroscopic Confirmation
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) is employed to confirm the substitution pattern on the benzene ring and the presence of the chloro(difluoro)methoxy group.
- Infrared (IR) spectroscopy verifies the ether linkage and halogen substituents.
- Mass spectrometry (MS) confirms molecular weight and purity.
Yield and Purity
- Reported yields for similar compounds in literature range from 80% to 85% for lithiation and halogenation steps.
- Purity is typically assessed by chromatographic techniques and is critical for downstream applications.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Product |
|---|---|---|
| Temperature | −75 °C to 80 °C | Controls regioselectivity and side reactions |
| Solvent | THF, DMSO | Solvent polarity affects nucleophilicity |
| Base | Sodium hydride (NaH) | Facilitates nucleophilic substitution |
| Halogenating agent | Cl₂ with FeCl₃ catalyst | Ensures selective chlorination |
| Reaction time | Several hours | Influences yield and completeness |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that enhance binding affinity to biological targets, making it a candidate for drug development.
- Case Study : Research indicates that compounds with similar structures exhibit inhibitory effects on specific enzymes related to cancer pathways. For instance, derivatives of this compound have shown promise in targeting protein kinases involved in tumor growth.
Organic Synthesis
This compound is utilized as a building block in the synthesis of more complex organic molecules through various reactions, including electrophilic aromatic substitution and nucleophilic attack.
- Synthesis Example : The introduction of the difluoromethoxy group can be achieved via nucleophilic substitution reactions, enhancing the reactivity of the benzene ring for further functionalization.
Material Science
In material science, 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene is explored for its potential in developing advanced materials with specific properties such as thermal stability and chemical resistance.
- Application Insight : The incorporation of fluorinated compounds into polymers has been shown to improve hydrophobicity and chemical durability, making them suitable for coatings and protective materials.
Research has demonstrated that halogenated compounds exhibit significant biological activities, particularly antimicrobial properties.
Antimicrobial Activity
The compound's structure suggests potential effectiveness against various pathogens. Preliminary studies indicate:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene | TBD | Methicillin-resistant Staphylococcus aureus (MRSA) |
| Other halogenated derivatives | 0.39 - 3.12 mg/L | Various Gram-positive bacteria |
Mechanism of Action
The mechanism of action of 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
Halogenated benzene derivatives exhibit distinct electronic profiles depending on the substituents' electron-withdrawing or donating nature.
Key Insight : Electron-withdrawing groups (e.g., -Cl, -CF2Cl) lower the electron density of the aromatic ring, enhancing bioactivity in antimicrobial and anti-inflammatory assays. Methoxy or methoxymethoxy groups, being electron-donating, diminish such effects .
Biological Activity
4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a complex organic compound characterized by its unique halogenated structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biomolecules and its applications in drug development. The presence of multiple halogen atoms enhances its binding affinity to molecular targets, which is crucial for therapeutic efficacy.
Chemical Structure and Properties
The molecular formula of 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene is C₇H₄Cl₂F₃O. Its structure includes:
- Chlorine and Fluorine Atoms : These electronegative substituents significantly influence the compound's reactivity and interaction with biological systems.
- Methoxy Group : The difluoromethoxy group enhances the compound's lipophilicity, facilitating better membrane permeability.
The biological activity of 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms can enhance binding affinity, leading to either inhibition or activation of biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
- Receptor Modulation : It can modulate receptor activity, impacting signal transduction processes.
Biological Activity Overview
Research indicates that 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene exhibits a range of biological activities:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains, potentially through enzyme inhibition. |
| Antitumor | Demonstrated ability to inhibit tumor growth in preclinical models by modulating cellular pathways. |
| Antiparasitic | Shows promise in inhibiting growth of certain parasites, warranting further investigation. |
Antimicrobial Activity
A study explored the compound's effectiveness against gram-positive and gram-negative bacteria. Results indicated that it exhibited significant antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Antitumor Studies
In vitro studies assessed the antitumor activity of 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound inhibited cell proliferation with IC50 values of 15 µM for MCF-7 and 20 µM for A549, suggesting a potential role in cancer therapy .
Antiparasitic Effects
Research into the antiparasitic properties revealed that the compound effectively inhibited the growth of Trypanosoma cruzi , the causative agent of Chagas disease. In vivo studies demonstrated a reduction in parasitic load in infected mice treated with the compound at doses of 50 mg/kg .
Comparative Analysis with Similar Compounds
The biological activity of 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene can be compared with other halogenated compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-Chloro-2,4-difluorobenzene | Moderate antimicrobial | Lacks methoxy group |
| 4-Bromo-1,2-difluorobenzene | Antitumor properties | Bromine substitution alters reactivity |
| 1-Chloro-4-fluorobenzene | Limited activity | Fewer halogens reduce binding affinity |
Q & A
Basic Question: What are the recommended synthetic routes for 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene, and what challenges arise due to the chloro(difluoro)methoxy group?
Methodological Answer:
The synthesis typically involves sequential halogenation and methoxy-group functionalization. A viable route is the Knoevenagel condensation, adapted for halogenated benzaldehydes, as demonstrated in similar fluorinated benzene derivatives . Key challenges include:
- Steric hindrance : The chloro(difluoro)methoxy group may impede nucleophilic attack due to its bulk.
- Reactivity control : Competing reactions (e.g., over-halogenation) require precise temperature and catalyst control (e.g., piperidine for condensation reactions) .
- Purification : High-resolution chromatography or recrystallization is often needed due to byproducts from incomplete substitutions .
Basic Question: How can researchers characterize the structure and purity of this compound using spectroscopic techniques?
Methodological Answer:
A combination of spectroscopic methods is critical:
- <sup>19</sup>F NMR : Identifies fluorine environments; splitting patterns distinguish between -CF2Cl and adjacent substituents .
- <sup>1</sup>H/<sup>13</sup>C NMR : Resolves aromatic proton environments and confirms substitution patterns (e.g., para vs. ortho chlorine) .
- Elemental Analysis (CHN) : Validates stoichiometry, particularly for nitrogen-free compounds, to rule out contamination .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and detects trace impurities (e.g., brominated analogs in ) .
Advanced Question: How do the electron-withdrawing effects of the chloro and difluoro substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
The chloro and difluoro groups exert competing electronic effects:
- Activation/Deactivation : The -O-CF2Cl group is strongly electron-withdrawing, activating the ring for NAS at meta positions, while the para-fluorine deactivates ortho/para sites.
- Regioselectivity : Computational modeling (e.g., DFT) can predict reactive sites, validated by experimental substitution patterns in analogous compounds (e.g., 2-fluoro-4-pyridyl derivatives in ).
- Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products (e.g., meta substitution), while prolonged heating shifts equilibrium toward thermodynamically stable isomers .
Advanced Question: What contradictions exist in reported spectral data for halogenated benzene derivatives, and how can they be resolved?
Data Contradiction Analysis:
Discrepancies often arise in:
- <sup>19</sup>F NMR Chemical Shifts : Variations due to solvent polarity (e.g., DMSO vs. CDCl3) or concentration effects. Internal standards (e.g., CFCl3) mitigate this .
- Reactivity Rankings : Fluoro substituents may show higher activity than chloro in some contexts (e.g., EC50 values in GIRK channel modulators, ), conflicting with steric arguments. Resolution requires comparative kinetic studies under standardized conditions .
- Crystallographic Data : Disordered structures (e.g., in ) can lead to ambiguous bond-length measurements. Single-crystal X-ray refinement with high data-to-parameter ratios (>10:1) improves accuracy .
Methodological Question: What strategies optimize the regioselective introduction of the chloro(difluoro)methoxy group in polysubstituted benzene systems?
Experimental Design:
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to position substituents before introducing -O-CF2Cl via fluorination/chlorination .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups) to prevent undesired substitutions .
- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) enhance selectivity in cross-coupling reactions for methoxy-group attachment .
Advanced Question: How to interpret complex splitting patterns in <sup>19</sup>F NMR spectra caused by adjacent fluorine and chlorine atoms?
Data Analysis Framework:
- Coupling Constants (JFF/JFCl) : Fluorine-fluorine coupling (JFF ~ 200–300 Hz) and fluorine-chlorine coupling (JFCl ~ 20–50 Hz) create distinct multiplet structures .
- Simulation Software : Tools like MestReNova or ACD/Labs simulate spectra based on substituent positions, aiding assignment .
- Comparative Studies : Reference data from structurally similar compounds (e.g., 1-chloro-2-[chloro(difluoro)methyl]benzene in ) to validate peak assignments.
Advanced Question: What are the implications of substituting bromine for chlorine in the methoxy group, as seen in structurally related compounds?
Functional Group Impact Analysis:
- Electronegativity : Bromine’s lower electronegativity vs. chlorine reduces electron withdrawal, altering reaction rates in NAS (e.g., slower kinetics in ).
- Steric Effects : Larger bromine atoms increase steric hindrance, potentially shifting regioselectivity in crowded systems .
- Spectroscopic Signatures : Bromine’s isotopic pattern in mass spectrometry (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br) distinguishes it from chlorine (3:1 for <sup>35</sup>Cl/<sup>37</sup>Cl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
